N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-3-1-2-9(8-10)12(15)6-7-14-18(16,17)11-4-5-11/h1-3,8,11-12,14-15H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSZYJCWWZLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the reaction of 3-chlorophenylacetonitrile with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The intermediate product is then subjected to hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopropanesulfonamide Derivatives in Patent Literature
Several cyclopropanesulfonamide derivatives from European patent applications (2022) share structural motifs but differ in substituents and biological targets:
- N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (MW: 432.5 g/mol):
- N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide (MW: 490.5 g/mol):
Sulfonamido β-Lactamase Inhibitors
A 2014 study synthesized (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide , a β-lactamase inhibitor (MW: 447.3 g/mol):
- Structural Differences : Incorporates an ethene linker and benzyloxy group, unlike the hydroxypropyl chain in the target compound.
- Synthetic Yield: Final product yield was 11%, highlighting challenges in multi-step sulfonamide synthesis.
Chlorophenyl-Containing Analogues
- N-(3-Chlorophenyl)-3-cyclopentylpropanamide (MW: 251.8 g/mol):
- N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (MW: 225.7 g/mol): Features a phenoxy-propylamine chain instead of sulfonamide.
Key Comparison: The target compound’s sulfonamide group provides distinct advantages in acidity (pKa ~10–11) and hydrogen-bond donor capacity, critical for interacting with biological targets like proteases or kinases .
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
- Structural Complexity vs. Specificity : Patent derivatives with extended heterocycles (e.g., imidazo-pyrrolo-pyrazine) show higher target specificity but require complex synthesis . The target compound’s simpler structure may offer broader applicability with optimization.
- Functional Group Impact : Sulfonamides outperform amines and amides in enzyme inhibition due to their acidity and hydrogen-bonding capacity .
- Synthetic Efficiency : Low yields in sulfonamide synthesis (e.g., 11% in β-lactamase inhibitors) underscore the need for improved methodologies for the target compound .
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially acting against various viral targets.
- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity. This interaction could lead to therapeutic effects in conditions where enzyme regulation is crucial.
- Receptor Binding : The compound might bind to particular receptors, influencing signaling pathways and cellular responses.
The exact mechanism of action remains under investigation. However, it is hypothesized that the compound interacts with molecular targets involved in critical biological processes. This interaction could alter enzyme kinetics or receptor activity, leading to desired therapeutic outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-acetyl-3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide | Enzyme inhibition, receptor binding | Contains a furan ring, enhancing reactivity |
| N-(4-acetyl-3-chlorophenyl)cyclopropanesulfonamide | Potential enzyme modulation | Cyclopropane structure may influence binding affinity |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of this compound against influenza viruses. The compound was tested in vitro, showing a significant reduction in viral replication rates compared to control groups.
Results Summary:
- Inhibition Rate : 75% reduction in viral load at a concentration of 50 µM.
- Mechanism : Likely involves interference with viral entry or replication processes.
Case Study 2: Enzyme Interaction
Another research effort focused on the compound's interaction with cyclooxygenase (COX) enzymes. The findings indicated that the compound acts as a selective COX inhibitor.
Key Findings:
- Selectivity : Higher affinity for COX-2 over COX-1.
- Implications : Potential use in treating inflammatory diseases with reduced gastrointestinal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
